molecular formula C3H7AsO2S B14387702 2-(Methylsulfanyl)-1,3,2-dioxarsolane CAS No. 88129-65-1

2-(Methylsulfanyl)-1,3,2-dioxarsolane

Cat. No.: B14387702
CAS No.: 88129-65-1
M. Wt: 182.08 g/mol
InChI Key: NAACQXHLXPHXAS-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a dioxarsolane ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1,3,2-dioxarsolane typically involves the reaction of arsenic trioxide with a suitable diol in the presence of a methylsulfanyl group donor. One common method is the cyclization of arsenic trioxide with 1,2-ethanedithiol under acidic conditions, followed by methylation using methyl iodide . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1,3,2-dioxarsolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)-1,3,2-dioxarsolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the arsenic center can interact with nucleophilic sites in biological molecules, affecting cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-1,3,2-dioxarsolane is unique due to its dioxarsolane ring structure and the presence of an arsenic center. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other methylsulfanyl-containing compounds .

Properties

CAS No.

88129-65-1

Molecular Formula

C3H7AsO2S

Molecular Weight

182.08 g/mol

IUPAC Name

2-methylsulfanyl-1,3,2-dioxarsolane

InChI

InChI=1S/C3H7AsO2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3

InChI Key

NAACQXHLXPHXAS-UHFFFAOYSA-N

Canonical SMILES

CS[As]1OCCO1

Origin of Product

United States

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